5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide
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Overview
Description
5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide is a chemical compound with the molecular formula C11H15ClN2O4S. It is characterized by the presence of a pyridine ring substituted with a chloro group, an ethoxy group linked to an oxolane ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of suitable precursors.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Ethoxy Group: The ethoxy group linked to an oxolane ring is introduced through an etherification reaction, often using ethylene oxide or similar reagents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonamide reagents, such as sulfonyl chlorides, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro and ethoxy groups may enhance the compound’s binding affinity and specificity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar structure with a bromo group instead of chloro.
5-Chloro-2-methoxy-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar structure with a methoxy group instead of ethoxy.
Uniqueness
5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide is unique due to the presence of the oxolane ring, which may confer distinct chemical and biological properties compared to other pyridine-sulfonamide derivatives.
Properties
Molecular Formula |
C11H15ClN2O4S |
---|---|
Molecular Weight |
306.77 g/mol |
IUPAC Name |
5-chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H15ClN2O4S/c12-10-6-9(19(13,15)16)7-14-11(10)18-5-3-8-2-1-4-17-8/h6-8H,1-5H2,(H2,13,15,16) |
InChI Key |
LHDVULRBRMZGRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCOC2=C(C=C(C=N2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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